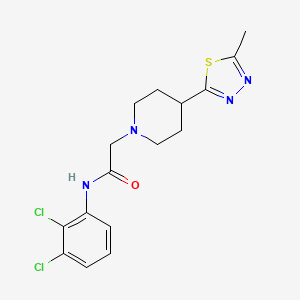

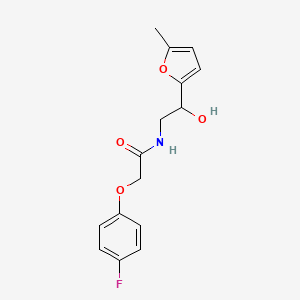

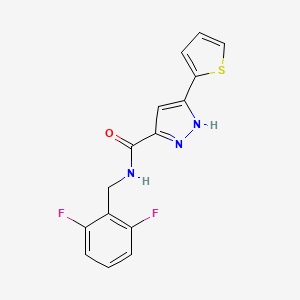

![molecular formula C15H13N3O2S B2517836 N-(2,5-二甲基苯基)-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺 CAS No. 851944-33-7](/img/structure/B2517836.png)

N-(2,5-二甲基苯基)-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide" is a derivative of the thiazolo[3,2-a]pyrimidine class, which is known for its biological and pharmacological significance. These heterocycles have been studied for various medicinal properties, including anti-inflammatory, antimicrobial, and potential anti-cancer activities.

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]pyrimidine derivatives has been achieved through different methods. For instance, 7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate derivatives were synthesized using a catalyst-free, one-pot reaction involving 2-aminothiadiazoles and dimethyl acetylenedicarboxylate under ultrasound irradiation, showing high regioselectivity . Another method involved the reaction of ethyl carboxylate derivatives with N,N-diethylamin to produce compounds with allergy medication and antimicrobial applications . Additionally, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides were synthesized from N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides and ethyl chloroacetate, some of which showed antimicrobial activity .

Molecular Structure Analysis

The molecular structures of these compounds are typically elucidated using spectroscopic methods such as NMR, IR spectroscopy, and sometimes crystallography. For example, the structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was determined through crystallography, which is a related pyrimidine derivative . These techniques provide detailed information about the arrangement of atoms within the molecule and are essential for confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[3,2-a]pyrimidine derivatives are complex and can include Michael addition, proton transfer, ring opening, and intramolecular hetero-Diels-Alder reactions, as suggested by theoretical modeling and DFT calculations . These reactions are carefully designed to achieve high regioselectivity and yield desired products with specific functional groups that confer biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives are influenced by their molecular structure. The presence of various substituents can affect properties such as solubility, melting point, and stability. The antimicrobial activity of these compounds has been screened, with some derivatives showing more activity than reference drugs against certain strains of bacteria and fungi . The anti-inflammatory activity has also been evaluated in vivo, with some compounds proving active in tests such as the carrageenin oedema test .

科学研究应用

抗肿瘤活性研究表明,类似于N-(2,5-二甲基苯基)-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺的化合物显示出有希望的抗肿瘤活性。例如,El-Naggar等人(2018年)的研究发现,N-芳基-7-芳基-吡唑并[1,5-a]嘧啶表现出对肝癌(HepG-2)和乳腺癌(MCF-7)人类癌细胞的剂量依赖性细胞毒活性,表明在癌症治疗中具有潜力(El-Naggar, Hassan, Awad, & Mady, 2018)。

抗炎和镇痛剂从这种化学结构衍生的新化合物已被合成用于其作为抗炎和镇痛剂的潜力。Abu‐Hashem等人(2020年)合成了相关化合物,表现出对环氧合酶-2(COX-2)选择性的高抑制活性,具有显著的镇痛和抗炎活性(Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

合成功能化化合物这种化学结构已被用于合成新的功能化咪唑并[2,1‐b]噻唑和噻唑并[3,2‐a]嘧啶,如Peterlin-Mašič等人(2000年)所示。这些化合物为进一步的化学修饰和应用提供了潜力(Peterlin-Mašič, Malešič, Breznik, & Krbavčič, 2000)。

用于超分子聚集的化学结构研究已研究了类似于N-(2,5-二甲基苯基)-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺的化合物的结构修饰,以了解其超分子聚集和构象特征。Nagarajaiah和Begum(2014年)研究了在这种分子支架上变化取代基如何导致分子间相互作用模式的显著差异(Nagarajaiah & Begum, 2014)。

抗结核活性Moraski等人(2011年)合成了包括2,6-二甲基咪唑并[1,2-a]嘧啶-3-甲酰胺在内的化合物,对多重和广泛耐药结核菌株显示出强效活性,表明相关化合物在结核病治疗中的潜力(Moraski, Markley, Hipskind, Boshoff, Cho, Franzblau, & Miller, 2011)。

作用机制

Target of Action

Thiazolopyrimidine derivatives, to which this compound belongs, have been reported to interact with various biological targets . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Mode of Action

It is known that thiazolopyrimidine derivatives can interact with their targets in a variety of ways, often involving the formation of covalent bonds .

Biochemical Pathways

Thiazolopyrimidine derivatives have been reported to exhibit a broad spectrum of pharmacological activity, suggesting they may interact with multiple biochemical pathways .

Result of Action

Thiazolopyrimidine derivatives have been reported to exhibit high antitumor, antibacterial, and anti-inflammatory activities .

生化分析

Biochemical Properties

N-(2,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and cell division . This interaction is significant as it can lead to the disruption of cancer cell proliferation. Additionally, the compound has been observed to bind with certain proteins, altering their function and leading to various biochemical effects.

Cellular Effects

The effects of N-(2,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound has been found to induce apoptosis by activating specific signaling pathways and altering the expression of genes involved in cell survival and death . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth.

Molecular Mechanism

At the molecular level, N-(2,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its effects through several mechanisms. It binds to biomolecules such as enzymes and proteins, inhibiting or activating their functions. For instance, its inhibition of topoisomerase II prevents the enzyme from unwinding DNA, thereby blocking DNA replication and cell division . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

The effects of N-(2,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its biological activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell growth and induction of apoptosis . These effects are particularly evident in in vitro and in vivo studies, where the compound’s stability and degradation are closely monitored.

Dosage Effects in Animal Models

The effects of N-(2,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and damage to healthy tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, while exceeding this dosage can result in harmful side effects.

Metabolic Pathways

N-(2,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for its metabolism and biological activity. For instance, the compound is metabolized by cytochrome P450 enzymes, which play a key role in its biotransformation and elimination from the body . Additionally, it can affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes, leading to changes in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of N-(2,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments and tissues . For example, the compound can be transported into cells via specific membrane transporters, where it accumulates in the cytoplasm and exerts its biological effects. Additionally, binding proteins can facilitate its distribution to specific tissues, enhancing its therapeutic potential.

Subcellular Localization

The subcellular localization of N-(2,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules and exerts its effects . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, enhancing its biological activity. For instance, the compound can be directed to the nucleus, where it interacts with DNA and transcription factors, leading to changes in gene expression and cellular function.

属性

IUPAC Name |

N-(2,5-dimethylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-9-3-4-10(2)12(7-9)17-13(19)11-8-16-15-18(14(11)20)5-6-21-15/h3-8H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOJBWKAMCZRQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CN=C3N(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

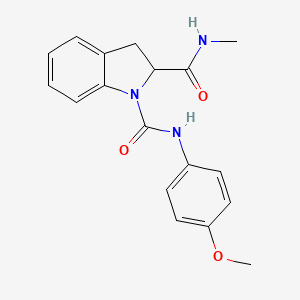

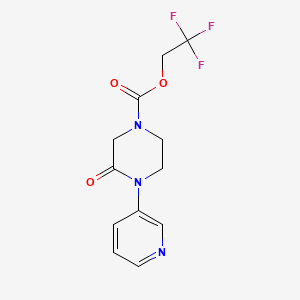

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2517756.png)

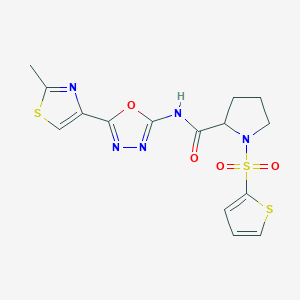

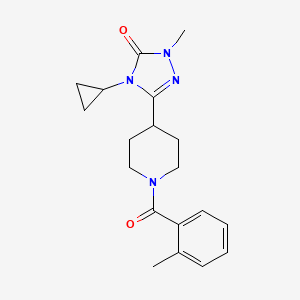

![(E)-2-amino-N-butyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517762.png)

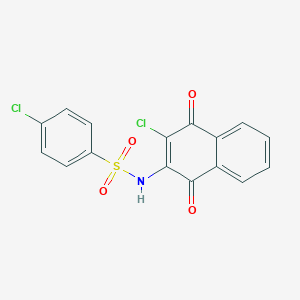

![N-(2-{4-[1-(mesitylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methyl-2-pyridinamine](/img/structure/B2517763.png)

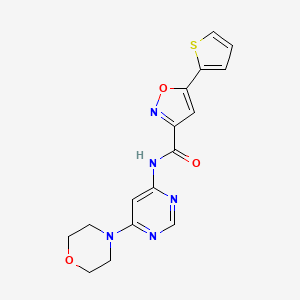

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2517764.png)

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2517771.png)